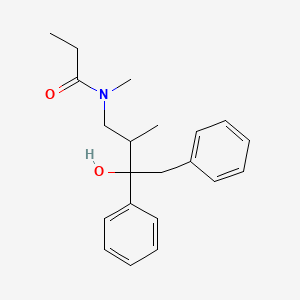
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is a complex organic compound with a unique structure that includes a hydroxyl group, a methyl group, and two phenyl groups attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butyl chain: Starting with a suitable butyl precursor, the chain is modified to introduce the hydroxyl and methyl groups.
Attachment of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N-methylpropanamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amide bond.
Substitution: The phenyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce halogens or nitro groups.
Scientific Research Applications
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-ethylpropanamide
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-propylpropanamide
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-butylpropanamide
Uniqueness
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
42561-38-6 |
|---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide |
InChI |
InChI=1S/C21H27NO2/c1-4-20(23)22(3)16-17(2)21(24,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,24H,4,15-16H2,1-3H3 |
InChI Key |
JYBNOVKZOPMUFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)CC(C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















